5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S2/c1-13-4-2-3-5-6(9-10-14-5)7(4)15(8,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGOIUSYDYHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SN=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114322-12-2 | |
| Record name | 5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-1,2,3-benzothiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Its derivatives have shown promising results as potential antibacterial agents. For instance, studies have indicated that benzothiadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other resistant strains .
Antiviral Properties
Research has also highlighted the antiviral efficacy of related benzothiadiazole compounds against viruses such as herpes simplex virus and hepatitis A virus. In vitro studies demonstrated substantial viral reduction percentages when tested against these pathogens . The structural modifications introduced by sulfonyl groups enhance the bioactivity of these compounds.
Materials Science Applications
Electrochemical Applications
5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride has been utilized in the development of advanced materials for electrochemical applications. Its derivatives are being explored for use in solar cells and transistors due to their favorable electronic properties . The incorporation of sulfonyl groups contributes to improved charge transport characteristics.
Fluorescent Sensors
The compound is also being studied for its potential use as a fluorescent chemosensor. Its derivatives can selectively stain different cellular components, making them useful for bioimaging applications. This capability is particularly valuable in cancer research where specific targeting of cellular structures is crucial .
Biological Research Applications
Cell Staining and Imaging
The ability of this compound derivatives to act as fluorescent probes allows for detailed imaging of cellular components such as nuclei and mitochondria. This application is essential in understanding cellular processes and disease mechanisms, particularly in oncology .
Drug Development
The compound's role in drug design is notable, especially in the synthesis of new therapeutic agents targeting various diseases. The modifications made to the benzothiadiazole core can lead to the discovery of novel drugs with enhanced efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives, which may exhibit various biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is compared with three analogous compounds:
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |
|---|---|---|---|---|
| This compound | C₇H₅ClN₂O₃S₂ | 264.71 | 114322-12-2 | Methoxy (5-position), sulfonyl chloride (4-position) |
| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | C₆H₃ClN₂O₂S₂ | 234.68 | 73713-79-8 | Sulfonyl chloride (4-position) |
| 5,7-Dimethylquinoline-8-sulfonyl chloride | C₁₁H₁₀ClNO₂S | 255.72 | Not provided | Dimethylquinoline backbone, sulfonyl chloride |
| 2,1,3-Benzothiadiazole-4-carboxylic acid | C₇H₄N₂O₂S | 180.18 | 3529-57-5 | Carboxylic acid (4-position) |
Key Observations :
- The methoxy group in the target compound introduces steric and electronic effects distinct from unsubstituted analogs like 2,1,3-benzothiadiazole-4-sulfonyl chloride . This substitution likely enhances solubility in polar solvents and alters reactivity in nucleophilic substitution reactions.
- Compared to 5,7-dimethylquinoline-8-sulfonyl chloride, the benzothiadiazole core lacks aromatic nitrogen atoms in the quinoline structure, reducing basicity but increasing electrophilicity at the sulfonyl chloride site .
Patent and Application Insights
- Both this compound and 5,7-dimethylquinoline-8-sulfonyl chloride are cited in 5 patents but lack peer-reviewed literature, suggesting their primary use in proprietary industrial processes (e.g., agrochemical or pharmaceutical intermediates) .
- In contrast, 2,1,3-benzothiadiazole-4-carboxylic acid (CAS 3529-57-5) is commercially available at high purity (97%) and used in natural product research, highlighting the divergent applications of carboxylic acid versus sulfonyl chloride derivatives .
Research Findings and Gaps
Synthetic Pathways : The synthesis of the target compound likely involves chlorosulfonation of a methoxy-substituted benzothiadiazole precursor, analogous to methods for 2,1,3-benzothiadiazole-4-sulfonyl chloride . However, specific reaction conditions or yields are undocumented in available sources.
Environmental and Safety Data: No hazard statements or ecotoxicological data are reported for the compound, unlike structurally related metabolites such as 5-methoxy-1,3,4-thiadiazol-2-one, which is studied in environmental degradation pathways .
Comparative Performance: The methoxy-substituted derivative may offer advantages in regioselectivity for coupling reactions compared to non-substituted analogs, but experimental validation is needed.
Biological Activity
5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHClNOS
- CAS Number : 114322-12-2
- Molecular Weight : 236.70 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzymatic activities and inhibition of specific pathways involved in disease processes. The sulfonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids.
Antiviral Activity
Recent studies have explored the antiviral properties of benzothiadiazole derivatives. For instance, related compounds have demonstrated efficacy against various viruses such as:
- Herpes Simplex Virus (HSV)
- Coxsackievirus B4
- Hepatitis A Virus
- HCV Genotype 4
- Adenovirus Type 7
In vitro testing showed that certain benzothiadiazole derivatives exhibited significant viral reduction percentages compared to standard antiviral agents. For example, compounds derived from similar structures reported reductions in viral load ranging from 20% to over 90% against HSV and other viruses in cytotoxicity assays .
| Compound No. | HSV Reduction (%) | Coxsackievirus B4 Reduction (%) | Hepatitis A Virus Reduction (%) | HCV Genotype 4 Reduction (%) | Adenovirus Type 7 Reduction (%) |
|---|---|---|---|---|---|
| 5a | 20 ± 0.9 | 60 ± 1.5 | 50 ± 1 | 30 ± 0.8 | 20 ± 0.5 |
| 9a | 90 ± 2.5 | 70 ± 1.4 | 70 ± 1.1 | 50 ± 0.9 | 50 ± 0.9 |
Antitumor Activity
Compounds containing the benzothiadiazole moiety have also been investigated for their potential antitumor effects. Studies indicate that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways and inhibition of cell proliferation .
Case Studies
- Antiviral Efficacy Study : A study evaluated the antiviral activity of several benzothiadiazole derivatives against HSV and HCV. The results indicated that compounds with the benzothiadiazole scaffold exhibited promising antiviral effects, with selectivity indices suggesting low cytotoxicity relative to their antiviral potency .
- Antitumor Mechanism Investigation : Another investigation focused on the mechanism by which benzothiadiazole derivatives induce apoptosis in tumor cells. The study found that these compounds could activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for 5-methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization of precursor thioamides or oxidative chlorination of sulfides. For example, Lawesson’s reagent has been used to cyclize intermediates, followed by oxidative chlorination with Cl2 or SO2Cl2 to introduce the sulfonyl chloride group . Optimization may involve adjusting reaction time (e.g., reflux durations), solvent polarity (ethanol vs. dichloromethane), and stoichiometric ratios of chlorinating agents.
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and structural integrity. Discrepancies in melting points or spectral peaks (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomeric forms. Recrystallization in anhydrous solvents and computational modeling (DFT calculations) can validate experimental observations .
Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?
The compound is hygroscopic and prone to hydrolysis, forming sulfonic acids. Storage under inert gas (argon) at –20°C in desiccated amber vials is recommended. Moisture exposure can be monitored via IR spectroscopy by tracking the disappearance of the S–Cl stretch (~1370 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How does the electronic nature of the methoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
The methoxy group at position 5 acts as an electron-donating group, polarizing the benzothiadiazole ring and enhancing electrophilicity at the sulfonyl chloride site. This effect facilitates nucleophilic attacks by amines or alcohols, as demonstrated in sulfonamide derivatization studies. Comparative kinetic studies with non-methoxy analogs show a 2–3× rate increase in SN2 reactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for sulfonamide derivatives?
Discrepancies in predicted vs. observed biological activity (e.g., antitumor assays) may arise from solvation effects or protein binding dynamics not captured in docking simulations. Hybrid QM/MM modeling and free-energy perturbation (FEP) calculations can refine predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical .
Q. How can regioselective functionalization of the benzothiadiazole core be achieved without compromising the sulfonyl chloride group?
Protecting the sulfonyl chloride with trimethylsilyl groups allows selective modifications (e.g., halogenation at position 7). Deprotection with aqueous HCl regenerates the reactive sulfonyl chloride. This approach has been validated in the synthesis of 7-iodo derivatives for radioimaging applications .
Q. What mechanistic insights explain the variability in catalytic efficiency during coupling reactions with amines?
Steric hindrance from bulky amines reduces coupling yields, as shown in studies with tert-butylamine vs. aniline (70% vs. 92% yield). Base selection (Et3N vs. DIPEA) also impacts proton scavenging efficiency. In situ FTIR monitoring reveals that slow amine addition minimizes side reactions (e.g., sulfonate ester formation) .
Methodological Considerations
Q. How should researchers design dose-response studies for sulfonamide derivatives in cancer cell lines?
Use a panel of 60+ cell lines (e.g., NCI-60) to assess potency across tissue types. Dose ranges (0.1–100 μM) and exposure times (48–72 hrs) should align with IC50 determination protocols. Data normalization to positive controls (e.g., doxorubicin) and outlier analysis (Grubbs’ test) ensure reproducibility .
Q. What protocols mitigate hazards during large-scale synthesis?
Conduct chlorination steps in fume hoods with SO2 scrubbers. Use jacketed reactors for temperature control (–10°C to 25°C) to prevent exothermic decomposition. Personal protective equipment (PPE) must include butyl rubber gloves and acid-resistant aprons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
